Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS 943845-74-7) is a bicyclic organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . Its structure features a rigid bicyclo[2.2.2]octane scaffold, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and a methyl ester at the 1-position. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) while preserving other functional groups during synthetic workflows. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing conformationally constrained peptide mimics or bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-15-8-5-14(6-9-15,7-10-15)11(17)19-4/h5-10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMISROTAIHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729392 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-74-7 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Boc-Protected Amino Group: The amino group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This step ensures the protection of the amino group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the bicyclic core or the ester group.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides, bases (e.g., TEA)
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Substitution: Various substituted derivatives depending on the reagent used
Deprotection: Free amine derivative
Oxidation: Oxidized derivatives of the bicyclic core
Reduction: Reduced derivatives of the ester group
Scientific Research Applications
Medicinal Chemistry
Overview : The compound serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the use of similar bicyclic structures in drug design for targeting specific receptors involved in pain modulation. The incorporation of the tert-butoxycarbonyl (Boc) group enhances stability and solubility, improving the pharmacokinetic profile of the resulting compounds .
Organic Synthesis
Overview : Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is utilized as an intermediate in organic synthesis, particularly for creating complex molecular frameworks.
Applications :
- Synthesis of Amino Acids : The compound can be converted into various amino acid derivatives, which are essential for synthesizing peptides and proteins.
- Ligand Development : It has been employed to create ligands for metal catalysts used in asymmetric synthesis, contributing to advancements in green chemistry practices .
Biochemical Research
Overview : The compound's structural features make it an attractive candidate for exploring enzyme interactions and mechanisms.
Case Study :
Research has demonstrated that derivatives of bicyclic compounds can act as inhibitors for specific enzymes, such as proteases involved in viral replication. The Boc group provides a protective mechanism that allows selective activation under physiological conditions .
Material Science
Overview : In material science, this compound has potential applications in developing new polymers and materials with unique properties.
Applications :
- Polymer Synthesis : It can be used to create polycarbamates that exhibit improved mechanical properties and thermal stability.
- Nanomaterials : Research indicates that incorporating such bicyclic structures into nanomaterials can enhance their functional properties, making them suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with enzymes or receptors. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Amino-Protected Derivatives
Non-Amino Functional Groups
Reactivity
- Boc vs. Cbz Protection : The Boc group (in the target compound) is removed under mild acidic conditions (e.g., HCl/dioxane), while the Cbz group (CAS 862501-91-5) requires catalytic hydrogenation .
- Amino vs. Thioether: The unprotected amine (CAS 135908-33-7) readily participates in nucleophilic reactions (e.g., with imidate esters ), whereas the phenylthio derivative (CAS 7a) is more stable but less reactive .
Physicochemical Properties
- Solubility : The Boc-protected compound exhibits lower polarity than the hydroxymethyl derivative (CAS 94994-15-7), impacting solubility in aqueous vs. organic solvents.
- Stability : The iodomethyl derivative (CAS 1561865-37-9) is light-sensitive due to the C–I bond, requiring storage in amber vials, whereas the Boc-protected compound is stable at room temperature .
Pharmaceutical Relevance
- Contraceptive Agents : 4-Phenylbicyclo[2.2.2]octane derivatives (e.g., CAS 72948-88-0) have shown contraceptive efficacy in preclinical studies .
Biological Activity
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (CAS No. 943845-74-7) is a bicyclic compound notable for its unique structure, which consists of a bicyclo[2.2.2]octane framework. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, enhancing its stability and solubility in various solvents. Its molecular formula is C15H25NO4, with a molecular weight of approximately 283.36 g/mol .
The compound exhibits several notable chemical properties:
- Molecular Weight : 283.36 g/mol
- Molecular Formula : C15H25NO4
- Storage Conditions : Recommended to be stored sealed in dry conditions at room temperature .
This compound serves primarily as an intermediate in organic synthesis and medicinal chemistry. The Boc group allows for selective deprotection under mild conditions, facilitating further chemical transformations . The synthesis typically involves multiple steps, highlighting its utility as a building block for more complex molecules.
Synthesis Steps:
- Formation of the bicyclo[2.2.2]octane structure.
- Introduction of the Boc protecting group to the amino functional group.
- Esterification to yield the final product.
Biological Activity
While specific biological activities of this compound have not been extensively documented, its role as an intermediate in pharmaceutical synthesis suggests potential applications in drug development. The compound's structure may allow it to participate in various biological interactions, particularly as a precursor for bioactive molecules.
Related Compounds and Their Activities
To contextualize the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyl 4-amino-bicyclo[2.2.2]octane-1-carboxylate | Bicyclic Amine | Lacks Boc protection; may exhibit different reactivity |
| 4-(Aminomethyl)-bicyclo[2.2.2]octane | Bicyclic Amine | Different functional groups; potential different biological activity |
| 4-(tert-Butoxycarbonyl)aminobicyclo[3.3.1]nonan-9-one | Bicyclic Ketone | Similar Boc protection; different bicyclic framework |
These comparisons illustrate variations in functional groups and structural frameworks that may influence their reactivity and biological properties .
Case Studies and Research Findings
Current literature does not provide extensive case studies specifically focused on this compound; however, studies on related bicyclic compounds indicate potential for therapeutic applications.
-
Enantioselective Synthesis : A study demonstrated a new tandem reaction that allows for the rapid synthesis of various bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .
- Findings : This method could be adapted to synthesize derivatives of this compound, potentially leading to novel bioactive compounds.
Q & A
Basic: What are the standard synthetic routes for preparing methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate?
Methodological Answer:
The compound is typically synthesized via tandem reactions or stepwise functionalization of the bicyclo[2.2.2]octane scaffold. A metal-free enantioselective approach involves a tandem annulation reaction between activated carbonyl derivatives and nucleophiles, mediated by chiral organic bases like quinine-derived catalysts. For example, bicyclo[2.2.2]octane-1-carboxylate intermediates can be functionalized at the 4-position using tert-butoxycarbonyl (Boc)-protected amines via coupling reactions (e.g., carbodiimide-mediated amidation) . Purification often employs flash column chromatography with gradients of petroleum ether/ethyl acetate, yielding products with >95% purity (confirmed by ¹H/¹³C NMR and LC-MS) .
Basic: How is the stereochemical integrity of the bicyclo[2.2.2]octane scaffold maintained during synthesis?
Methodological Answer:
The rigid bicyclo[2.2.2]octane structure inherently restricts conformational flexibility, reducing epimerization risks. However, during Boc-protection or subsequent functionalization, mild conditions (e.g., room temperature, non-acidic catalysts) are critical. Chiral HPLC or polarimetry should be used post-synthesis to verify enantiopurity, especially if asymmetric methods (e.g., organocatalytic annulation) are employed .
Advanced: How can researchers optimize enantioselectivity in asymmetric syntheses of this compound?
Methodological Answer:
Enantioselectivity (>90% ee) is achievable using chiral organic bases (e.g., thiourea-based catalysts) that stabilize transition states via hydrogen bonding. For example, a study demonstrated that tuning the steric bulk of the catalyst’s aryl groups improved selectivity. Reaction parameters (temperature, solvent polarity) must be systematically optimized: lower temperatures (0–25°C) and aprotic solvents (e.g., dichloromethane) often enhance selectivity . Kinetic resolution during crystallization can further enrich enantiopurity .
Advanced: What strategies address low yields in C–H functionalization of the bicyclo[2.2.2]octane core?
Methodological Answer:
Low yields (<60%) in C–H activation at the 4-position often arise from steric hindrance. Strategies include:
- Pre-functionalization: Introduce directing groups (e.g., carbonyls) to guide metal catalysts (e.g., Cu, Pd) to the target site .
- Radical-mediated pathways: Use photoredox catalysis to generate radicals that selectively react at the 4-position .
- Microwave-assisted synthesis: Accelerate reaction kinetics to overcome steric barriers, as shown in analogous bicyclo systems .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., Boc-protection at N4) and scaffold integrity. Key signals include downfield shifts for the Boc carbonyl (~155 ppm in ¹³C NMR) and methyl ester (~3.6 ppm in ¹H NMR) .
- Mass spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₆H₂₅NO₄: calc. 296.1856, observed 296.1858) .
- X-ray crystallography: Resolves absolute configuration if single crystals are obtainable .
Advanced: How can computational modeling aid in predicting reactivity or binding interactions of this compound?
Methodological Answer:
- DFT calculations: Model transition states to rationalize enantioselectivity trends (e.g., Gibbs free energy differences between diastereomeric pathways) .
- Docking studies: Predict interactions with biological targets (e.g., enzymes) by simulating the compound’s rigid scaffold in active sites. Software like AutoDock Vina can prioritize derivatives for synthesis .
Advanced: What are common pitfalls in interpreting NMR data for bicyclo[2.2.2]octane derivatives?
Methodological Answer:
- Signal overlap: The symmetric core may cause accidental equivalence of protons. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Dynamic effects: Ring strain can lead to unexpected coupling patterns. Variable-temperature NMR (e.g., −40°C to 25°C) helps identify conformational exchange .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
While specific toxicity data are limited, standard precautions include:
- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential irritancy of Boc-protected amines.
- Waste disposal: Quench reactive intermediates (e.g., isocyanates) before disposal .
Advanced: How can this compound serve as a building block for medicinal chemistry?
Methodological Answer:
- Peptidomimetics: The bicyclo scaffold mimics peptide β-strands. Introduce substituents (e.g., fluorinated groups) via Suzuki-Miyaura couplings to modulate bioavailability .
- PROTACs: Functionalize the ester or Boc-amine to link E3 ligase binders and target proteins .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 80%) may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
